2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol

Flavor Stability Fragrance Formulation Alkaline Matrices

2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (CAS 68527-76-4), commonly designated ethyl vanillin propylene glycol acetal, is a synthetic flavor and fragrance agent belonging to the class of phenol ethers. It is formed via the acetalization of ethyl vanillin with propylene glycol, resulting in a viscous liquid (density 1.158–1.168 g/cm³ at 25°C) with a molecular formula of C12H16O4.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 68527-76-4
Cat. No. B1330019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
CAS68527-76-4
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C2OCC(O2)C)O
InChIInChI=1S/C12H16O4/c1-3-14-11-6-9(4-5-10(11)13)12-15-7-8(2)16-12/h4-6,8,12-13H,3,7H2,1-2H3
InChIKeyIFUIILQWHYHIEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (CAS 68527-76-4): A Differentiated Ethyl Vanillin Acetal for Alkali-Stable Flavor and Fragrance Formulation


2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (CAS 68527-76-4), commonly designated ethyl vanillin propylene glycol acetal, is a synthetic flavor and fragrance agent belonging to the class of phenol ethers [1]. It is formed via the acetalization of ethyl vanillin with propylene glycol, resulting in a viscous liquid (density 1.158–1.168 g/cm³ at 25°C) with a molecular formula of C12H16O4 . This compound is recognized by FEMA as GRAS (FEMA 3838) and by JECFA (JECFA 954) for use in food flavorings [2]. Unlike its parent aldehyde, this acetal exhibits markedly different physicochemical and sensory properties, rendering it a strategic substitute in applications where ethyl vanillin's reactivity or stability is problematic [3].

Why Formulators Cannot Simply Interchange 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol with Ethyl Vanillin or Vanillin PG Acetal


Substituting 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol with its closest analogs—ethyl vanillin or vanillin propylene glycol acetal—introduces significant functional and sensory trade-offs. Ethyl vanillin, while potently sweet and creamy, is an aldehyde prone to Schiff base formation, oxidation, and discoloration in complex matrices, particularly under alkaline conditions [1]. Vanillin propylene glycol acetal (FEMA 3905), though more stable, lacks the ethoxy substitution, delivering a distinctly different, less intense and more powdery/creamy profile without the signature smoky-clove complexity . This compound bridges this gap, providing the enhanced stability of an acetal while retaining a high-impact sensory signature closer to ethyl vanillin, thereby preventing the flavor or fragrance 'dulling' that occurs with generic substitution .

Quantitative Evidence Guide: How 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol Differentiates from Ethyl Vanillin and Vanillin PG Acetal


Comparative Alkaline Stability and Discoloration Resistance vs. Ethyl Vanillin

2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol demonstrates superior stability in alkaline environments compared to its parent aldehyde, ethyl vanillin. While ethyl vanillin undergoes rapid oxidation and discoloration (Schiff base formation) in alkaline media (e.g., soaps, alkalized cocoa), the acetal derivative remains stable, extending the shelf-life and visual appeal of finished products [1]. Formulators report that using the acetal can 'extend ethyl vanillin while reducing discoloration, or extending the time until the product discolors' .

Flavor Stability Fragrance Formulation Alkaline Matrices

Sensory Profile Differentiation: Smoky, Clove-like Nuance vs. Creamy Ethyl Vanillin

While ethyl vanillin is characterized by an intense, sweet, creamy vanilla profile, 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol introduces a distinct smoky, spicy, clove-like undertone alongside its vanilla character . This shift is quantitatively reflected in its organoleptic descriptors: ethyl vanillin propylene glycol acetal is noted for a 'sweet sharp vanillin, creamy with spicy clove-like nuances' and a 'smokey and not creamy-guaiacol' profile . At a sensory evaluation level of 50 mg/kg in food matrices, it imparts 'sweet, vanilla, creamy, woody, spicy, and clove' notes [1], whereas ethyl vanillin at equivalent concentrations typically delivers a simpler, more straightforward creamy sweetness [2].

Sensory Analysis Flavor Chemistry Organoleptic Properties

Physicochemical Property Shift: Enhanced Lipophilicity (LogP) and Reduced Volatility

The conversion of the aldehyde functional group to a 1,3-dioxolane acetal significantly alters the compound's lipophilicity and volatility. 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol exhibits a measured LogP of approximately 1.62 , compared to a LogP of around 1.19 for ethyl vanillin [1]. This 36% increase in lipophilicity translates to higher substantivity and a longer duration of action in both flavor and fragrance applications. Concurrently, the boiling point increases substantially from 285°C (ethyl vanillin) to 346-347°C (acetal) at 760 mmHg, and vapor pressure drops from ~0.00012 mmHg to ~0.00002 mmHg at 25°C , indicating markedly lower volatility and a more persistent, base-note character.

Physicochemical Properties Formulation Science Release Kinetics

Differential Activation of Sensory Irritant Receptors (TRPA1/TRPV1) Compared to Vanillin

In a comparative in vitro study using HEK-293T cells expressing human sensory irritant receptors, 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (ethylvanillin PG acetal) exhibited a distinct activation profile relative to its parent, vanillin. While vanillin activated TRPA1 with an EC50 of 0.18 mM and TRPV1 with an efficacy of 9% at >3 mM, the acetal derivative showed a reduced potency for TRPA1 (EC50 0.69 mM) but a substantially higher efficacy for TRPV1 (40% at 3.5 mM) [1]. This indicates a shift in the chemesthetic perception from a primary trigeminal cooling/irritant response toward a warming sensation.

Toxicology Chemesthesis E-cigarette Safety

Regulatory and Usage-Level Benchmarking vs. Ethyl Vanillin in Food Applications

Both 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol and ethyl vanillin are approved food flavorings with FEMA GRAS status, but their recommended usage levels differ, reflecting their distinct sensory impacts. For ethyl vanillin (FEMA 2464), typical use levels range from 5 to 50 ppm in finished food products [1]. In contrast, this acetal (FEMA 3838) is employed at higher concentrations in certain food categories, reflecting its less intense, but more stable and complex, character. For instance, FEMA survey data indicates average maximum use levels of 121 mg/kg in baked goods and 39 mg/kg in soft drinks [2], underscoring its role as a volume flavorant rather than a high-impact trace ingredient.

Food Regulation Flavor Usage Levels FEMA GRAS

Targeted Application Scenarios for 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol Based on Comparative Evidence


Alkali-Processed Cocoa and Confectionery: Mitigating Flavor Loss and Discoloration

As evidenced by its superior alkaline stability and reduced discoloration propensity compared to ethyl vanillin , 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol is strategically deployed in alkalized (Dutched) cocoa powders and chocolate crumb processing. In these high-pH environments (pH 7-8), ethyl vanillin is susceptible to oxidative degradation and browning, leading to variable flavor and an unappealing appearance. Substituting with this acetal ensures a consistent, long-lasting vanilla-smoky profile (typical use levels 125-352 mg/kg in candy) [1] without compromising the visual quality of the final chocolate product. This application directly reduces the need for additional antioxidants or masking agents, lowering the overall cost of goods.

Long-Lasting Fragrance Bases: Enhancing Base Note Substantivity and Warmth

The compound's significantly higher LogP (1.62 vs 1.19) and lower vapor pressure (0.00002 mmHg) compared to ethyl vanillin position it as an effective base note in fine fragrances, particularly within gourmand, oriental, and amber accords. Its substantivity (>2 weeks on a blotter) translates to prolonged scent release on skin or fabric. Furthermore, its specific activation of TRPV1 receptors (40% efficacy at 3.5 mM) [2] may contribute a perceived warmth, enhancing the overall sensory experience of the fragrance dry-down. Formulators seeking a cost-effective, stable, and warm vanilla-woody base note prioritize this compound over more volatile or less substantive alternatives.

Smoky Vanilla Flavor Systems: Streamlining Complexity in Bakery and Savory Applications

Unlike the simple creamy sweetness of ethyl vanillin, this compound provides an intrinsic smoky, clove-like nuance alongside its vanilla core . This built-in complexity allows flavorists to reduce the number of ingredients in a formula. For example, in a toasted marshmallow or smoky bacon flavor, the acetal can replace both a portion of the vanilla component and the smoky/clove top note, thereby simplifying the ingredient list and reducing procurement complexity. This is particularly valuable in clean-label or cost-optimized flavor development, where a single ingredient delivers a multifaceted sensory profile.

Heat-Processed Foods and Extruded Products: Ensuring Flavor Retention During Thermal Stress

With a boiling point elevation of over 60°C relative to ethyl vanillin , this compound exhibits markedly lower volatility. In high-temperature food processing (baking, extrusion, frying), ethyl vanillin can flash off, leading to significant flavor loss and the need for over-dosing. By contrast, the acetal remains in the matrix, providing a more consistent flavor delivery. This is supported by its high usage levels in baked goods (up to 121 mg/kg) [1], reflecting its robustness. For manufacturers of extruded breakfast cereals or baked snacks, this translates to a more reliable flavor profile, reduced waste, and a lower effective cost-in-use per finished kilogram of product.

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